p-Nitrophenyl beta-d-ribofuranoside
Overview
Description
p-Nitrophenyl beta-d-ribofuranoside: is a chemical compound with the molecular formula C11H13NO7 and a molecular weight of 271.22 g/mol . It is a derivative of ribose, a naturally occurring sugar, and features a nitrophenyl group attached to the ribofuranoside moiety. This compound is often used in biochemical research and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl beta-d-ribofuranoside typically involves the glycosylation of ribose with p-nitrophenol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the glycosidic bond. Common reagents used in this synthesis include p-toluenesulfonic acid or trifluoroacetic acid as catalysts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is often purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenyl beta-d-ribofuranoside undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield p-nitrophenol and ribose under acidic or enzymatic conditions.
Oxidation: It can be oxidized to form corresponding nitro derivatives.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic catalysis.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: p-Nitrophenol and ribose.
Oxidation: Nitro derivatives of the ribofuranoside.
Substitution: Substituted nitrophenyl derivatives.
Scientific Research Applications
p-Nitrophenyl beta-d-ribofuranoside has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study glycosidase activity.
Molecular Biology: Employed in the study of ribose metabolism and nucleoside analogs.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of more complex molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of p-Nitrophenyl beta-d-ribofuranoside involves its interaction with specific enzymes or molecular targets. For example, in enzyme assays, the compound is hydrolyzed by glycosidases, releasing p-nitrophenol, which can be quantitatively measured. This reaction helps in understanding enzyme kinetics and substrate specificity .
Comparison with Similar Compounds
- p-Nitrophenyl beta-d-glucopyranoside
- p-Nitrophenyl beta-d-galactopyranoside
- p-Nitrophenyl alpha-l-fucopyranoside
- p-Nitrophenyl alpha-l-arabinofuranoside
Comparison: p-Nitrophenyl beta-d-ribofuranoside is unique due to its ribose moiety, which distinguishes it from other nitrophenyl glycosides that contain different sugar units. This uniqueness makes it particularly useful in studying ribose-specific biochemical pathways and enzyme activities .
Properties
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10-,11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYYBTBDYZXISX-GWOFURMSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974897 | |
Record name | 4-Nitrophenyl pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59495-69-1 | |
Record name | 4-Nitrophenyl pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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